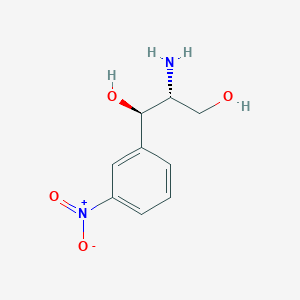
Malonyl-L-carnitine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Malonyl-L-carnitine is a metabolite that accumulates with specific disruption of fatty-acid oxidation caused by impaired entry of long-chain acylcarnitine esters into the mitochondria . It has a molecular formula of C10H17NO6 .
Synthesis Analysis
The synthesis of this compound involves the enzyme carnitine palmitoyltransferase I (CPT1). This enzyme regulates fatty acid oxidation and facilitates adaptation to the environment, both in health and in disease, including cancer .Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C10H17NO6. It has an average mass of 247.245 Da and a monoisotopic mass of 247.105591 Da .Chemical Reactions Analysis
Malonyl-CoA, a substrate of fatty acid synthesis, is also an inhibitor of fatty acid oxidation. This dual role makes it a key regulator in the metabolism of fatty acids .Mechanism of Action
Future Directions
Research on Malonyl-L-carnitine and related compounds is ongoing. For instance, studies are exploring the role of malonyl-CoA in the hypothalamus as a regulator of food intake . Additionally, the role of carnitine in cell metabolism is being investigated, which could provide further insights into the functions and potential applications of this compound .
properties
CAS RN |
910825-21-7 |
|---|---|
Molecular Formula |
C10H17NO6 |
Molecular Weight |
247.24 g/mol |
IUPAC Name |
(3R)-3-(2-carboxyacetyl)oxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C10H17NO6/c1-11(2,3)6-7(4-8(12)13)17-10(16)5-9(14)15/h7H,4-6H2,1-3H3,(H-,12,13,14,15)/t7-/m1/s1 |
InChI Key |
ZGNBLKBZJBJFDG-SSDOTTSWSA-N |
Isomeric SMILES |
C[N+](C)(C)C[C@@H](CC(=O)[O-])OC(=O)CC(=O)O |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)[O-])OC(=O)CC(=O)O |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 2-(6-(acetoxymethyl)-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2'-[1,3]dioxolan]-7-yl)propanoate](/img/structure/B1144632.png)
![Ethyl 2-(6-(acetamidomethyl)-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2'-[1,3]dioxolan]-7-yl)propanoate](/img/structure/B1144633.png)
![Ethyl 2-(6-cyano-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2'-[1,3]dioxolan]-7-yl)propanoate](/img/structure/B1144636.png)